molecular formula C21H22FN3O5 B2873455 N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 941976-62-1

N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2873455
CAS No.: 941976-62-1
M. Wt: 415.421
InChI Key: PPMQXOICTSKFFF-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a benzo[d][1,3]dioxole moiety, a 4-fluorophenyl group, and a morpholinoethyl side chain, making it a structurally complex molecule with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]ethanediamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole core, the introduction of the 4-fluorophenyl group, and the attachment of the morpholinoethyl side chain. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques, advanced catalytic systems, and continuous flow reactors to streamline the synthesis process .

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. This compound is known to:

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O5/c22-15-3-1-14(2-4-15)17(25-7-9-28-10-8-25)12-23-20(26)21(27)24-16-5-6-18-19(11-16)30-13-29-18/h1-6,11,17H,7-10,12-13H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMQXOICTSKFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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